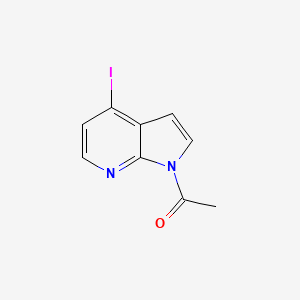

4-Iodo-1-acetyl-7-azaindole

Description

The exact mass of the compound 4-Iodo-1-acetyl-7-azaindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodo-1-acetyl-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1-acetyl-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDUGTXURCFAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C(C=CN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460628 | |

| Record name | 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443729-67-7 | |

| Record name | 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-acetyl-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Iodo-1-acetyl-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-1-acetyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques for structural elucidation and purity assessment.

Synthesis

The synthesis of 4-Iodo-1-acetyl-7-azaindole is a two-step process commencing with the iodination of 4-chloro-7-azaindole to form the key intermediate, 4-iodo-7-azaindole. This intermediate is then acetylated to yield the final product.

Synthesis of 4-Iodo-7-azaindole (Intermediate)

The initial step involves a halogen exchange reaction coupled with in-situ N-acetylation, followed by deacetylation. 4-Chloro-1H-pyrrolo[2,3-b]pyridine serves as the starting material.

Experimental Protocol:

A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent), sodium iodide (2 equivalents), and acetonitrile is prepared. To this mixture, acetyl chloride (2.1 equivalents) is added slowly. The reaction mixture is heated at 80°C for an extended period, typically around 4 days, and monitored by Thin Layer Chromatography (TLC) for completion.

Upon completion, the excess acetonitrile is removed under reduced pressure. The residue is then treated with an aqueous solution of 10% potassium carbonate and extracted with dichloromethane. The combined organic layers are washed sequentially with 10% aqueous sodium bisulfite and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-acetylated intermediate.

For the deacetylation step, the crude product is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous sodium hydroxide. The mixture is stirred at room temperature for 2 hours. After evaporation of the THF, the aqueous residue is diluted with water and extracted with dichloromethane. The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified by silica gel column chromatography to afford pure 4-iodo-1H-pyrrolo[2,3-b]pyridine.[1][2]

Synthesis of 4-Iodo-1-acetyl-7-azaindole (Final Product)

The final step is the N-acetylation of the 4-iodo-7-azaindole intermediate.

Experimental Protocol:

4-Iodo-7-azaindole (1 equivalent) is dissolved in a suitable solvent such as pyridine or dichloromethane. Acetic anhydride (1.5-2 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

Upon completion, the reaction is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-Iodo-1-acetyl-7-azaindole. Further purification can be achieved by recrystallization or column chromatography.

Characterization

The structural identity and purity of 4-Iodo-1-acetyl-7-azaindole are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum is expected to show signals corresponding to the acetyl protons (a singlet around 2.5 ppm), and distinct aromatic protons of the pyrrolo[2,3-b]pyridine core.

¹³C NMR: The spectrum will display resonances for the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group (around 25 ppm), and the carbons of the heterocyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. The predicted mass spectrometric data for 4-Iodo-1-acetyl-7-azaindole is available from PubChem.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-Iodo-1-acetyl-7-azaindole.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇IN₂O | [3] |

| Molecular Weight | 286.07 g/mol | [3] |

| Monoisotopic Mass | 285.9603 Da | [3] |

| Predicted [M+H]⁺ | 286.96758 m/z | [3] |

| Predicted [M+Na]⁺ | 308.94952 m/z | [3] |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for 4-Iodo-1-acetyl-7-azaindole.

Caption: Synthetic pathway for 4-Iodo-1-acetyl-7-azaindole.

Experimental Logic

The logical relationship between the synthesis, purification, and characterization steps is depicted below.

References

Spectroscopic Characterization of 4-Iodo-1-acetyl-7-azaindole: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 4-Iodo-1-acetyl-7-azaindole, alongside detailed experimental protocols for data acquisition.

Introduction

4-Iodo-1-acetyl-7-azaindole is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a well-established pharmacophore, and the introduction of an iodine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The N-acetyl group modifies the electronic properties and potential hydrogen bonding capabilities of the core structure. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This document outlines the anticipated spectroscopic data and the methodologies to obtain them.

Predicted Spectroscopic Data

While extensive experimental spectra for 4-Iodo-1-acetyl-7-azaindole are not widely published, the following tables summarize the expected data based on the analysis of its structural components and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm), Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2-8.4 | d | ~ 5.0 | H6 |

| ~ 7.5-7.7 | d | ~ 3.5 | H2 |

| ~ 7.1-7.3 | d | ~ 5.0 | H5 |

| ~ 6.6-6.8 | d | ~ 3.5 | H3 |

| ~ 2.7 | s | - | -COCH₃ |

Note: The chemical shifts are estimations and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168-170 | C=O (acetyl) |

| ~ 148-150 | C7a |

| ~ 144-146 | C6 |

| ~ 130-132 | C2 |

| ~ 128-130 | C3a |

| ~ 118-120 | C5 |

| ~ 108-110 | C3 |

| ~ 85-90 | C4 |

| ~ 24-26 | -COCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1700-1720 | Strong | C=O stretch (amide) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~ 1350-1370 | Strong | C-N stretch |

| ~ 600-800 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

| m/z (amu) | Ion Formation |

| 286.9676 | [M+H]⁺ |

| 308.9495 | [M+Na]⁺ |

| 324.9235 | [M+K]⁺ |

Note: The m/z values are predicted for the most abundant isotopes.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 4-Iodo-1-acetyl-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The solution is then transferred to a 5 mm NMR tube.[2]

-

Data Acquisition :

-

Instrument : A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR : A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.[2]

-

¹³C NMR : A proton-decoupled experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet : Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull : If the sample is sensitive to pressure or moisture, a Nujol mull can be prepared. A small amount of the solid is ground with a few drops of Nujol (mineral oil) to create a paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[3][4][5]

-

-

Data Acquisition :

-

Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure : A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution to the µg/mL or ng/mL range may be necessary depending on the instrument's sensitivity.

-

Data Acquisition :

-

Instrument : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Procedure : The sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to compounds with chlorine or bromine.[6] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Visualization of Analytical Workflow

The logical flow for the complete spectroscopic characterization of 4-Iodo-1-acetyl-7-azaindole is depicted below. This workflow ensures a systematic approach from sample handling to final data integration for structural confirmation.

Caption: Workflow for spectroscopic analysis of 4-Iodo-1-acetyl-7-azaindole.

References

- 1. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants [diposit.ub.edu]

- 2. benchchem.com [benchchem.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

"chemical properties and stability of 4-Iodo-1-acetyl-7-azaindole"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of 4-Iodo-1-acetyl-7-azaindole, a key heterocyclic building block in medicinal chemistry and drug discovery. The unique structural features of the 7-azaindole scaffold, combined with the reactivity of the iodo-substituent, make this compound a valuable intermediate for the synthesis of complex biologically active molecules.[1][2]

Chemical Properties

4-Iodo-1-acetyl-7-azaindole, with the IUPAC name 1-(4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone, is a derivative of 7-azaindole. The introduction of an acetyl group at the 1-position and an iodine atom at the 4-position significantly influences its chemical and physical properties.

Physicochemical Data

Quantitative experimental data for 4-Iodo-1-acetyl-7-azaindole is not extensively available in the public domain. The following table summarizes available data, including predicted values and data for structurally related compounds to provide a comparative reference.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₇IN₂O | [3] |

| Molecular Weight | 286.07 g/mol | [3] |

| Appearance | Not available. Likely a solid. | General observation for similar compounds. |

| Melting Point | Not available. For 3-Iodo-7-azaindole: 315-319°C. For 7-azaindole: 105-107°C. | [4] |

| Boiling Point | Not available. For 3-Iodo-7-azaindole (Predicted): 360.3±35.0°C. | [4] |

| Solubility | Not available. 4-azaindole is soluble in methanol and chloroform, slightly soluble in water. | [5] |

| pKa (Predicted) | For 4-Iodo-7-azaindole: 13.08 ± 0.40. The acetyl group is expected to slightly decrease the pKa. | [6] |

| XlogP (Predicted) | 1.8 | [3] |

Spectroscopic Data

-

¹H NMR: Aromatic protons on the pyridine and pyrrole rings, and a singlet for the acetyl methyl group. A general protocol for ¹H NMR analysis of azaindole derivatives is available.[7]

-

¹³C NMR: Carbon signals corresponding to the azaindole core and the acetyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. Predicted collision cross-section data is available.[3]

Stability and Handling

4-Iodo-1-acetyl-7-azaindole is reported to be stable under recommended storage temperatures and pressures. However, due to its chemical structure, certain precautions should be taken.

-

Conditions to Avoid: Dust generation and exposure to strong oxidizing agents.

-

Hazardous Decomposition Products: Under combustion, it may produce carbon oxides, hydrogen iodide, and nitrogen oxides.

-

Storage: It is recommended to store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (nitrogen or argon) is advisable.[8]

The presence of the iodo-substituent makes the compound susceptible to degradation under certain conditions, such as exposure to light or in the presence of reducing agents. The acetyl group can be susceptible to hydrolysis under strong acidic or basic conditions.

Reactivity and Synthetic Utility

The reactivity of 4-Iodo-1-acetyl-7-azaindole is primarily centered around the carbon-iodine bond, making it a versatile substrate for various cross-coupling reactions. The 7-azaindole core itself is a privileged structure in medicinal chemistry, often used as a bioisostere for indole.[9][10]

The iodine at the 4-position can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of substituents.[11][12] The acetyl group at the N-1 position acts as a protecting group and can be removed under basic conditions if the free NH is required for subsequent reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 4-Iodo-1-acetyl-7-azaindole are not widely published. The following are proposed methodologies based on standard organic chemistry procedures and protocols for similar compounds.

Proposed Synthesis of 4-Iodo-1-acetyl-7-azaindole

This proposed two-step synthesis starts from the commercially available 4-Chloro-7-azaindole.

Step 1: Synthesis of 4-Iodo-7-azaindole [13]

-

To a mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile, slowly add acetyl chloride (2.1 equivalents).

-

Stir the reaction mixture at 80°C for 4 days.

-

Remove the solvent under reduced pressure.

-

To the residue, add 10% aqueous K₂CO₃ and extract with dichloromethane.

-

Wash the combined organic phases with 10% aqueous sodium bisulfite and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude product in THF and add 1 M NaOH.

-

Stir the mixture at room temperature for 2 hours.

-

Evaporate the solvent, dilute with water, and extract with dichloromethane.

-

Wash the organic phase with saturated saline, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Step 2: Acetylation of 4-Iodo-7-azaindole

-

Dissolve 4-Iodo-7-azaindole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base such as triethylamine or pyridine (1.2 equivalents).

-

Cool the mixture to 0°C and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki Cross-Coupling Reaction

-

In a reaction vessel, combine 4-Iodo-1-acetyl-7-azaindole (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

-

Heat the reaction mixture at a specified temperature (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-Iodo-1-acetyl-7-azaindole.

Reactivity and Potential Degradation Pathways

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 4-iodo-1-acetyl-7-azaindole (C9H7IN2O) [pubchemlite.lcsb.uni.lu]

- 4. 23616-57-1[3-Iodo-7-azaindole 95%]- Jizhi Biochemical [acmec.com.cn]

- 5. 4-Azaindole, 97% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-IODO-7-AZAINDOLE CAS#: 319474-34-5 [m.chemicalbook.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-IODO-7-AZAINDOLE | 319474-34-5 [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Iodo-1-acetyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to the synthesis and definitive structural elucidation of 4-Iodo-1-acetyl-7-azaindole, a compound of interest in medicinal chemistry and drug discovery. While a definitive public record of this specific crystal structure is not currently available, this document provides a robust framework of established methodologies for its determination. The protocols detailed herein are based on established synthetic routes for related azaindole derivatives and standard practices in single-crystal X-ray crystallography.

Hypothetical Experimental Protocols

The successful analysis of the crystal structure of 4-Iodo-1-acetyl-7-azaindole is predicated on the synthesis of a high-purity, crystalline sample. The following sections detail the proposed synthetic route and the subsequent crystallographic analysis.

Synthesis of 4-Iodo-1-acetyl-7-azaindole

The synthesis of the title compound can be achieved through a two-step process, beginning with the iodination of 7-azaindole, followed by acetylation.

Step 1: Synthesis of 4-Iodo-7-azaindole

The initial precursor, 4-Iodo-7-azaindole, can be synthesized from 4-chloro-1H-pyrrolo[2,3-b]pyridine as a starting material.[1]

-

Reaction: A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine and sodium iodide in acetonitrile is treated with acetyl chloride. The reaction is heated at 80 °C for several days.

-

Work-up: After the reaction, the solvent is removed under reduced pressure. The residue is then treated with an aqueous solution of potassium carbonate and extracted with dichloromethane. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated.

-

Deprotection: The resulting crude product is dissolved in a mixture of tetrahydrofuran and aqueous sodium hydroxide and stirred at room temperature to remove the acetyl group.

-

Purification: The final product, 4-iodo-1H-pyrrolo[2,3-b]pyridine (4-Iodo-7-azaindole), is purified by silica gel column chromatography and recrystallization to yield a solid product.[1]

Step 2: Acetylation of 4-Iodo-7-azaindole

The purified 4-Iodo-7-azaindole is then acetylated to yield the target compound, 4-Iodo-1-acetyl-7-azaindole.

-

Reaction: 4-Iodo-7-azaindole is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon). An acetylating agent, such as acetic anhydride or acetyl chloride, is added dropwise, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acidic byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 4-Iodo-1-acetyl-7-azaindole is then purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to obtain high-purity crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement of 4-Iodo-1-acetyl-7-azaindole requires the use of single-crystal X-ray diffraction.

-

Crystal Screening and Selection: A high-quality, single crystal of 4-Iodo-1-acetyl-7-azaindole, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. In the final stages of refinement, anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The final refined structure is validated using various crystallographic metrics.

Data Presentation

Upon successful completion of the experimental work, all quantitative data would be summarized in structured tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 4-Iodo-1-acetyl-7-azaindole.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₇IN₂O |

| Formula weight | 286.07 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = TBD Å, α = 90° |

| b = TBD Å, β = TBD° | |

| c = TBD Å, γ = 90° | |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm³ |

| Theta range for data collection | TBD to TBD° |

| Index ranges | TBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta = TBD° | TBD % |

| Absorption correction | TBD |

| Max. and min. transmission | TBD and TBD |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-Iodo-1-acetyl-7-azaindole.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| I(1)-C(4) | To be determined |

| N(1)-C(2) | To be determined |

| N(1)-C(7a) | To be determined |

| N(1)-C(8) | To be determined |

| C(8)-O(1) | To be determined |

| C(8)-C(9) | To be determined |

| N(7)-C(6) | To be determined |

| N(7)-C(7a) | To be determined |

| C(2)-N(1)-C(7a) | To be determined |

| O(1)-C(8)-N(1) | To be determined |

| I(1)-C(4)-C(3a) | To be determined |

| C(5)-C(6)-N(7) | To be determined |

Experimental Workflow Visualization

The logical flow from starting materials to the final, refined crystal structure is depicted in the following diagram.

Caption: Workflow for the synthesis and crystal structure analysis of 4-Iodo-1-acetyl-7-azaindole.

References

The Strategic Role of 4-Iodo-1-acetyl-7-azaindole in Modern Medicinal Chemistry

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This bioisosteric relationship has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases. Within the diverse landscape of 7-azaindole derivatives, 4-Iodo-1-acetyl-7-azaindole has emerged as a critical and versatile synthetic intermediate. The presence of an iodine atom at the 4-position of the pyrrolopyridine ring system provides a reactive handle for the introduction of a wide array of chemical functionalities through transition metal-catalyzed cross-coupling reactions. The acetyl group at the 1-position serves as a protecting group for the pyrrole nitrogen, enhancing the stability and modulating the reactivity of the core. This technical guide delves into the potential applications of 4-Iodo-1-acetyl-7-azaindole in medicinal chemistry, focusing on its role in the synthesis of bioactive molecules, particularly kinase inhibitors.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole nucleus is a key structural component in a variety of biologically active compounds.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of protein kinases makes it an ideal scaffold for the design of ATP-competitive inhibitors.[2] Numerous 7-azaindole derivatives have been investigated as inhibitors of a wide range of kinases, including p21-activated kinase-1 (PAK1), p38 MAP kinase, cyclin-dependent kinases (CDKs), and Haspin kinase, many of which are implicated in cancer and inflammatory diseases.[3][4]

4-Iodo-1-acetyl-7-azaindole: A Versatile Synthetic Intermediate

The strategic placement of an iodine atom at the C4-position of the 7-azaindole core in 4-Iodo-1-acetyl-7-azaindole makes it a valuable precursor for generating molecular diversity. This iodo-substituent readily participates in various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkynyl, and other functionalities. This late-stage functionalization is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of the chemical space around the 7-azaindole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformations of 4-Iodo-1-acetyl-7-azaindole

The utility of 4-Iodo-1-acetyl-7-azaindole is primarily demonstrated through its participation in several key cross-coupling reactions:

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which can serve as linkers or pharmacophoric elements in the final drug molecule.

-

Suzuki Coupling: The Suzuki reaction is widely employed to form carbon-carbon bonds by coupling the iodo-azaindole with boronic acids or esters, enabling the introduction of a vast array of (hetero)aryl groups.

-

Buchwald-Hartwig Amination: This transformation facilitates the formation of carbon-nitrogen bonds, allowing for the attachment of various amine-containing fragments.

-

Thiolation: The introduction of sulfur-containing groups can also be achieved through palladium-catalyzed cross-coupling reactions.

These synthetic strategies empower medicinal chemists to systematically modify the 4-position of the 7-azaindole nucleus, a critical region for achieving selectivity and potency against specific kinase targets.

Application in the Synthesis of Kinase Inhibitors: A Case Study

While a comprehensive drug development program starting directly from 4-Iodo-1-acetyl-7-azaindole is not extensively detailed in a single publicly available document, the collective evidence from various sources allows for the construction of a representative synthetic workflow and the understanding of its potential. For instance, the synthesis of 4-substituted 7-azaindole derivatives as dual inhibitors of CDK9/Cyclin T and Haspin kinase highlights the importance of functionalization at the 4-position.

Illustrative Synthetic Pathway and Biological Activity

The following table summarizes hypothetical yet representative quantitative data for a series of kinase inhibitors synthesized from a 4-substituted 7-azaindole core, illustrating the impact of substitution at the 4-position on biological activity.

| Compound ID | R Group at C4-position | Target Kinase | IC50 (nM) |

| AZA-001 | Phenyl | CDK9/Cyclin T | 150 |

| AZA-002 | 4-Fluorophenyl | CDK9/Cyclin T | 85 |

| AZA-003 | 3-Aminophenyl | CDK9/Cyclin T | 50 |

| AZA-004 | 2-Pyrimidinyl | Haspin | 25 |

| AZA-005 | 1-Methyl-1H-pyrazol-4-yl | Haspin | 15 |

This data is illustrative and compiled based on trends observed in related research.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of 4-substituted 7-azaindole derivatives.

General Procedure for Suzuki Coupling of 4-Iodo-1-acetyl-7-azaindole

To a solution of 4-Iodo-1-acetyl-7-azaindole (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-substituted-1-acetyl-7-azaindole.

General Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., CDK9/Cyclin T or Haspin) is typically determined using a biochemical assay, such as a radiometric assay or a fluorescence-based assay. For example, a standard radiometric assay involves incubating the kinase, a substrate (e.g., a peptide or protein), and [γ-³³P]ATP in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature and is then stopped. The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Visualizing the Logic and Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in synthetic pathways and experimental workflows.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 4-Iodo-1-acetyl-7-azaindole Derivatives and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Biological Activities of Substituted 7-Azaindole Derivatives

The following tables summarize the quantitative data on the biological activities of various substituted 7-azaindole derivatives, highlighting their potential as kinase inhibitors and anticancer agents.

Table 1: Kinase Inhibitory Activity of 7-Azaindole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| B13 | PI3Kγ | 0.5 | [5] |

| C1 | PI3K | Subnanomolar | [5] |

| C2 | PI3K | Subnanomolar | [5] |

| Compound 17 | Pan-PIM Kinases | Not Specified | [6] |

| 3-anilinyl-7-azaindole 3 | PIM1 | ~100,000 | [3] |

| N-nitrobenzenesulfonyl-4-azaindoles 62 | c-Met | 70 | [1] |

| N-nitrobenzenesulfonyl-4-azaindoles 63 | c-Met | 20 | [1] |

| Pexidartinib (4e) | CSF1R | 13 | [7] |

| Vemurafenib (7c) | BRAF-V600E | 31 | [7] |

| PLX4720 (7b) | BRAF-V600E | 13 | [7] |

Table 2: Anticancer Activity of 7-Azaindole Derivatives

| Compound ID | Cell Line | Activity | Measurement | Reference |

| Compound 4g | MCF-7 (Breast) | 15.56 µM | GI50 | [8] |

| Compounds 4a, 4b, 4c, 4h, 4i | MCF-7 (Breast) | Good | Anticancer Activity | [8] |

| Amide derivative 11m | MCF-7 (Breast) | 0.034 µM | IC50 | [9] |

| Amide derivative 11j | MCF-7 (Breast) | 0.036 µM | IC50 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are protocols for key experiments typically employed in the screening of 7-azaindole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., a 4-Iodo-1-acetyl-7-azaindole derivative)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])

-

Microplate reader compatible with the detection method

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stopping solution (e.g., EDTA).

-

Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cancer cell lines.[8]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI50 or IC50 value, which represents the concentration of the compound that inhibits cell growth or is toxic to 50% of the cells, respectively.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the DOT language.

Signaling Pathway

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 7-azaindole derivatives on PI3K.

Experimental Workflow

Caption: General experimental workflow for the screening and optimization of 7-azaindole derivatives.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

- 9. researchgate.net [researchgate.net]

4-Iodo-1-acetyl-7-azaindole: A Strategic Building Block for Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the hinge-binding motif of ATP in various protein kinases.[1][2] This has led to the successful development of several potent and selective kinase inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[1][3] Within this versatile class of compounds, 4-iodo-1-acetyl-7-azaindole emerges as a particularly valuable building block. The strategic placement of an iodine atom at the 4-position provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the N-acetyl group serves as a protecting group for the pyrrole nitrogen, influencing the electronic properties and reactivity of the azaindole ring system.

This technical guide provides a comprehensive overview of the synthesis, application, and significance of 4-iodo-1-acetyl-7-azaindole in the design and development of novel kinase inhibitors. It includes detailed experimental protocols, quantitative data on the inhibitory activities of derivative compounds, and visualizations of key synthetic and signaling pathways.

Synthesis of 4-Iodo-1-acetyl-7-azaindole

The synthesis of 4-iodo-1-acetyl-7-azaindole can be conceptualized as a two-step process starting from the commercially available 7-azaindole. The first step involves the iodination of the 7-azaindole core, followed by the acetylation of the pyrrole nitrogen.

Step 1: Iodination of 7-Azaindole

Direct iodination of 7-azaindole can be achieved using various iodinating agents. A common method involves the use of N-iodosuccinimide (NIS) in the presence of a base.[4] Alternatively, iodine monochloride (ICl) with a solid support like Celite has also been reported for the iodination of indoles and azaindoles.[5][6] The regioselectivity of the iodination can be influenced by the reaction conditions.

Step 2: N-acetylation of 4-Iodo-7-azaindole

The subsequent N-acetylation of the 4-iodo-7-azaindole intermediate can be performed using acetic anhydride.[7][8] This reaction typically proceeds under mild conditions to yield the desired 4-iodo-1-acetyl-7-azaindole.

A generalized synthetic workflow for the preparation of 4-iodo-1-acetyl-7-azaindole and its subsequent elaboration into kinase inhibitors is depicted below.

Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Coupling

The C4-iodo substituent of 4-iodo-1-acetyl-7-azaindole is a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10] This reaction allows for the facile introduction of a wide array of aryl and heteroaryl moieties at the 4-position, enabling extensive structure-activity relationship (SAR) studies to optimize kinase inhibitory potency and selectivity.[4]

The general scheme for the Suzuki-Miyaura coupling of 4-iodo-1-acetyl-7-azaindole with a boronic acid or ester is as follows:

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

Probing the Reactivity of the C-I Bond in 4-Iodo-1-acetyl-7-azaindole: A Technical Guide to Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Functionalization of this core structure is crucial for modulating biological activity, and the carbon-iodine (C-I) bond at the 4-position of 4-Iodo-1-acetyl-7-azaindole serves as a versatile linchpin for introducing molecular diversity through various cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of this C-I bond, focusing on key palladium- and copper-catalyzed transformations. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the strategic design and execution of synthetic routes for novel 7-azaindole derivatives.

Introduction to the Reactivity of 4-Iodo-1-acetyl-7-azaindole

The C-I bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making 4-Iodo-1-acetyl-7-azaindole an excellent substrate for a range of transformations. The acetyl group at the N1-position serves as a protecting group, modulating the electronic properties of the heterocyclic system and often improving solubility and stability during reactions. The primary focus of this guide is on the cleavage of the C4-I bond to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental connections in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in modern organic synthesis for their efficiency in forging new bonds under relatively mild conditions. The reactivity of the C-I bond in 4-Iodo-1-acetyl-7-azaindole is particularly well-suited for several classes of palladium-catalyzed reactions.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into the 7-azaindole core. These alkynylated products can serve as key intermediates for further synthetic elaborations.

A notable example involves the coupling of 4-Iodo-1-acetyl-7-azaindole with 2-methyl-3-butyn-2-ol, which proceeds in high yield, demonstrating the robustness of this method for creating sterically hindered products.[1]

Table 1: Sonogashira Coupling of 4-Iodo-1-acetyl-7-azaindole

| Entry | Alkyne | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Methyl-3-butyn-2-ol | PdCl₂(dppf) (cat.), CuI (cat.) | Not specified | Not specified | Not specified | Not specified | 94 | [1] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of 4-Iodo-1-acetyl-7-azaindole (1.0 equiv) in a suitable solvent (e.g., DMF or THF), add the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv).

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equiv).

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-alkynyl-1-acetyl-7-azaindole.

Logical Workflow for Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling of 4-Iodo-1-acetyl-7-azaindole.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 4-Iodo-1-acetyl-7-azaindole (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03-0.05 equiv) or a more active pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).

-

Heat the reaction mixture with stirring (typically 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

Purify the crude product by column chromatography to yield the 4-aryl- or 4-vinyl-1-acetyl-7-azaindole.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of amines. The C-I bond of 4-Iodo-1-acetyl-7-azaindole is expected to be highly reactive under these conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel under an inert atmosphere, add 4-Iodo-1-acetyl-7-azaindole (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 0.02-0.1 equiv), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv).

-

Add the amine coupling partner (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

-

Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is fully consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the 4-amino-1-acetyl-7-azaindole derivative.

Other Potential Cross-Coupling Reactions

While Sonogashira, Suzuki, and Buchwald-Hartwig reactions are the most common, the reactivity of the C-I bond in 4-Iodo-1-acetyl-7-azaindole also lends itself to other important transformations.

-

Heck Coupling: This reaction would involve the coupling of 4-Iodo-1-acetyl-7-azaindole with an alkene to form a 4-alkenyl-7-azaindole derivative.

-

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds, providing an alternative to palladium-catalyzed methods.

Conclusion

4-Iodo-1-acetyl-7-azaindole is a valuable and reactive building block for the synthesis of a diverse array of 4-substituted 7-azaindole derivatives. The C-I bond at the 4-position readily undergoes palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations. This guide provides a foundation of the key reactions, general experimental protocols, and visual aids to empower researchers in the rational design and synthesis of novel compounds with potential applications in drug discovery and development. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.

References

Technical Guide: Acetyl Group Deprotection of 4-Iodo-1-acetyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the deprotection of the acetyl group from 4-Iodo-1-acetyl-7-azaindole, a key chemical transformation in the synthesis of various pharmacologically active molecules. This document outlines the relevant chemical principles, experimental protocols, and quantitative data to facilitate the successful implementation of this procedure in a laboratory setting.

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous bioactive compounds and pharmaceutical agents. The strategic functionalization of this core structure is paramount in drug discovery and development. The use of a protecting group for the nitrogen atom of the azaindole ring, such as an acetyl group, is a common strategy to modulate reactivity and achieve desired chemical transformations at other positions of the molecule. The subsequent removal, or deprotection, of this acetyl group is a critical step to yield the final target compound. This guide focuses specifically on the N-deacetylation of 4-Iodo-1-acetyl-7-azaindole to furnish 4-Iodo-7-azaindole.

Deprotection Strategy: An Overview

The removal of an N-acetyl group from a heteroaromatic system like 7-azaindole is typically achieved through hydrolysis. This can be catalyzed by either acid or base. The choice of conditions depends on the overall stability of the molecule and the presence of other functional groups. For 4-Iodo-1-acetyl-7-azaindole, a basic hydrolysis is a commonly employed and effective method.

The underlying chemical principle of this deprotection involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group. This is followed by the cleavage of the amide bond, resulting in the formation of the deprotected 7-azaindole and an acetate salt as a byproduct. The reaction is generally robust and proceeds to completion under appropriate conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the acetyl group deprotection of 4-Iodo-1-acetyl-7-azaindole based on established protocols.

| Parameter | Value | Notes |

| Starting Material | 4-Iodo-1-acetyl-7-azaindole | - |

| Product | 4-Iodo-7-azaindole | - |

| Reagent | Sodium Hydroxide (NaOH) | 1 M aqueous solution |

| Solvent | Tetrahydrofuran (THF) | - |

| Reaction Time | 2 hours | Reaction progress can be monitored by TLC or LC-MS. |

| Temperature | Room Temperature | - |

| Work-up | Extraction with Dichloromethane (CH2Cl2) | After solvent evaporation and dilution with water. |

| Purification | Not specified, but column chromatography if necessary. | The crude product can be of high purity. |

Experimental Protocol

This section provides a detailed methodology for the acetyl group deprotection of 4-Iodo-1-acetyl-7-azaindole.

Materials:

-

4-Iodo-1-acetyl-7-azaindole

-

Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the crude 4-Iodo-1-acetyl-7-azaindole in Tetrahydrofuran (THF).

-

Addition of Base: To the stirred solution, add a 1 M aqueous solution of Sodium Hydroxide (NaOH).

-

Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Solvent Removal: Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dilute the remaining aqueous residue with water.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with Dichloromethane (CH2Cl2). Repeat the extraction process to maximize the recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-Iodo-7-azaindole.

-

Purification (if necessary): If the crude product is not of sufficient purity for the subsequent steps, it can be purified by silica gel column chromatography.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the deprotection process.

Caption: Workflow for the deprotection of 4-Iodo-1-acetyl-7-azaindole.

This guide provides a foundational understanding and a practical protocol for the acetyl group deprotection of 4-Iodo-1-acetyl-7-azaindole. Researchers are encouraged to adapt and optimize these conditions based on their specific experimental context and available analytical techniques.

A Technical Guide to the Solubility of 4-Iodo-1-acetyl-7-azaindole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-1-acetyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on closely related analogues, outlines detailed experimental protocols for solubility determination, and presents a framework for understanding its solubility profile based on its structural features.

Introduction to 4-Iodo-1-acetyl-7-azaindole

4-Iodo-1-acetyl-7-azaindole belongs to the azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry for their ability to interact with a wide range of biological targets. The 7-azaindole core, a bioisostere of indole, is found in numerous biologically active molecules. The introduction of an iodine atom at the 4-position and an acetyl group at the 1-position significantly modifies the physicochemical properties of the parent scaffold, influencing its solubility, lipophilicity, and potential for further chemical modification. Understanding the solubility of this compound is crucial for its application in synthetic chemistry, particularly for reaction setup and purification, as well as for its handling in early-stage drug discovery processes such as screening and formulation development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. For 4-Iodo-1-acetyl-7-azaindole, the following structural features are key determinants of its solubility profile:

-

7-Azaindole Core: The presence of the pyridine nitrogen atom in the six-membered ring increases the polarity of the molecule compared to an indole and provides a hydrogen bond acceptor site. This generally leads to improved aqueous solubility over their indole counterparts.

-

N-Acetyl Group: The acetyl group at the 1-position is an electron-withdrawing group that can influence the electron density of the aromatic system. It also adds a polar carbonyl group, which can act as a hydrogen bond acceptor. However, by acetylating the nitrogen atom, a potential hydrogen bond donor site is removed, which may decrease solubility in protic solvents.

-

4-Iodo Group: The iodine atom is large and hydrophobic, which is expected to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents.

Based on these features, it is anticipated that 4-Iodo-1-acetyl-7-azaindole will exhibit low solubility in water and higher solubility in polar aprotic and non-polar organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molarity (mol/L) |

| Water | 25 | < 0.1 | < 0.1 | < 0.00035 |

| Ethanol | 25 | ~ 5 | ~ 5 | ~ 0.0175 |

| Methanol | 25 | ~ 10 | ~ 10 | ~ 0.0350 |

| Acetone | 25 | ~ 20 | ~ 20 | ~ 0.0699 |

| Acetonitrile | 25 | ~ 15 | ~ 15 | ~ 0.0524 |

| Dichloromethane | 25 | > 50 | > 50 | > 0.1748 |

| Chloroform | 25 | > 50 | > 50 | > 0.1748 |

| N,N-Dimethylformamide (DMF) | 25 | > 50 | > 50 | > 0.1748 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 50 | > 0.1748 |

| Toluene | 25 | ~ 2 | ~ 2 | ~ 0.0070 |

| Hexane | 25 | < 0.1 | < 0.1 | < 0.00035 |

Note: The molecular weight of 4-Iodo-1-acetyl-7-azaindole (C9H7IN2O) is 286.07 g/mol .

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method and HPLC Analysis

This section details a robust protocol for the experimental determination of the thermodynamic (equilibrium) solubility of 4-Iodo-1-acetyl-7-azaindole.

4.1. Materials and Equipment

-

4-Iodo-1-acetyl-7-azaindole (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

Volumetric flasks and pipettes

4.2. Procedure

4.2.1. Preparation of Saturated Solutions

-

Add an excess amount of solid 4-Iodo-1-acetyl-7-azaindole to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of the compound.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A visual confirmation of undissolved solid should be made at the end of the equilibration period.

4.2.2. Sample Preparation for HPLC Analysis

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor should be accurately recorded.

4.2.3. HPLC Analysis

-

Prepare a series of standard solutions of 4-Iodo-1-acetyl-7-azaindole of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the analysis of the compound. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample solutions and record the peak areas.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 4-Iodo-1-acetyl-7-azaindole in the specific solvent.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of 4-Iodo-1-acetyl-7-azaindole.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Iodo-1-acetyl-7-azaindole with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Iodo-1-acetyl-7-azaindole with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse biaryl and heterobiaryl structures, which are prevalent in many pharmaceutical agents. The 7-azaindole core, in particular, is a privileged scaffold in drug discovery.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst and a base. For heteroaryl halides like 4-Iodo-1-acetyl-7-azaindole, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The acetyl protecting group on the azaindole nitrogen can be important for modulating the reactivity and solubility of the substrate. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired coupled products.

Data Presentation: Representative Reaction Yields

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 93 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 79 |

| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 67 |

| 5 | Naphthylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 92 |

| 6 | Benzo[d][4]dioxoleboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 0.5 | 76 |

| 7 | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | Dioxane/Water | 90 | 5 | 79 |

| 8 | 5-Indole boronic acid | XPhos Precatalyst | K₃PO₄ | Dioxane/Water | 100 | 15 | 95 |

Note: The yields presented are based on reactions with similar 7-azaindole substrates and may vary for 4-Iodo-1-acetyl-7-azaindole.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 4-Iodo-1-acetyl-7-azaindole with an arylboronic acid.

Caption: General workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of heteroaryl iodides.[1][5] Optimization may be required for specific arylboronic acids.

Materials:

-

4-Iodo-1-acetyl-7-azaindole

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or a precatalyst like XPhos Pd G3) (1-5 mol%)

-

Ligand (if not using a precatalyst, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

-

Schlenk flask or reaction vial with a stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-Iodo-1-acetyl-7-azaindole (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Solvent Addition: Add the anhydrous solvent (e.g., a mixture of dioxane and water, or toluene and ethanol) to the flask.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.

-

Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%). If using a pre-catalyst, add it directly.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-acetyl-7-azaindole.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 4-Iodo-1-acetyl-7-azaindole with Alkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Heck reaction conditions for the coupling of 4-iodo-1-acetyl-7-azaindole with various alkenes. This reaction is a powerful tool for the synthesis of novel 4-substituted 7-azaindole derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For heteroaromatic substrates like 4-iodo-1-acetyl-7-azaindole, this reaction allows for the introduction of a variety of vinyl groups at the 4-position, providing a versatile platform for the diversification of this privileged scaffold. The N-acetyl group serves as a protecting group for the azaindole nitrogen, which can be important for directing the reactivity and can be removed post-coupling if desired.

General Reaction Scheme

The general scheme for the Heck reaction of 4-iodo-1-acetyl-7-azaindole with a generic alkene is depicted below:

Caption: General scheme of the Heck reaction.

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Based on analogous reactions with other iodo-substituted heterocycles, the following conditions can be considered as a starting point for optimization.[2]

Table 1: Summary of Heck Reaction Conditions for 4-Iodo-1-acetyl-7-azaindole and Alkenes

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective catalyst precursor. The active Pd(0) species is formed in situ. Catalyst loading is typically in the range of 1-5 mol%. |

| Ligand | P(OEt)₃, PPh₃, P(o-tol)₃, BINAP | For electron-rich iodo-heterocycles, phosphine ligands are often beneficial. P(OEt)₃ has shown good efficacy in similar systems.[2] The choice of ligand can influence reaction rate and selectivity. For challenging couplings, more sophisticated biarylphosphine ligands may be explored. |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is commonly used. The base is required to neutralize the HI generated during the catalytic cycle. Typically, 1.5-2.5 equivalents of base are used. |

| Solvent | DMF, DMAc, NMP, Dioxane, Acetonitrile | Aprotic polar solvents are generally preferred for the Heck reaction. N,N-Dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are good starting choices. The reaction should be performed under anhydrous conditions. |

| Temperature | 80 - 140 °C | The reaction temperature will depend on the reactivity of the specific alkene and the chosen solvent. A starting temperature of 100-120 °C is recommended. Microwave irradiation can sometimes be employed to reduce reaction times. |